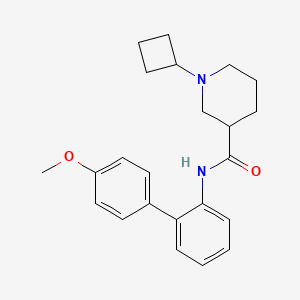![molecular formula C20H26N2O3 B3812996 (3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3812996.png)
(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol
Descripción general
Descripción
(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol, also known as MFP, is a synthetic compound that belongs to the class of opioid analgesics. It has been extensively studied for its potential use as a pain reliever due to its strong analgesic properties.
Mecanismo De Acción
(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids such as pain relief and euphoria. It binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in reduced pain perception.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to produce strong analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to have less potential for abuse and dependence compared to other opioid analgesics. In addition, (3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its potency and strong analgesic effects, which make it useful for studying pain pathways and developing new pain relievers. However, one limitation is that it may have potential for abuse and dependence, which can complicate studies on addiction and withdrawal.
Direcciones Futuras
There are several potential future directions for research on (3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol. One area of focus could be on developing new pain relievers based on the structure of (3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol, with the goal of reducing the potential for abuse and dependence. Another area of focus could be on studying the anti-inflammatory effects of (3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol and its potential use as a treatment for inflammatory pain. Finally, research could be done on the potential use of (3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in treating opioid addiction, with the goal of developing new treatments with less potential for abuse and dependence.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential use as a pain reliever, as it has been shown to be a potent analgesic in animal models. It has also been studied for its potential use in treating opioid addiction, as it has been shown to have less potential for abuse and dependence compared to other opioid analgesics.
Propiedades
IUPAC Name |
(3S,4S)-1-[[2-(5-methylfuran-2-yl)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15-6-7-20(25-15)17-5-3-2-4-16(17)12-21-13-18(19(23)14-21)22-8-10-24-11-9-22/h2-7,18-19,23H,8-14H2,1H3/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEQNORZGNIZDA-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2CN3CC(C(C3)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC=CC=C2CN3C[C@@H]([C@H](C3)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3812914.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B3812918.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3812931.png)
![2-({4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B3812944.png)
![N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B3812950.png)

![5-{1-[(6-chloro-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B3812968.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3812975.png)
![methyl 4-(5-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3812983.png)
![2-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-phenyl-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B3812993.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(2-pyrazinyl)propanamide](/img/structure/B3812997.png)

![N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3813006.png)
![N-[(5-methyl-2-furyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3813011.png)